BOC-FlFlF
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-LTLCPEALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933330 | |
| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148182-34-7 | |
| Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of BOC-FlFlF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-FlFlF, also known as Boc-Phe-dLeu-Phe-dLeu-Phe or BOC2, is a synthetic peptide that has garnered significant attention in immunological and pharmacological research. It is widely recognized as a selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor pivotal in innate immunity and inflammatory responses. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Core Mechanism of Action: FPR1 Antagonism
The primary mechanism of action of this compound is its competitive antagonism of Formyl Peptide Receptor 1 (FPR1)[1][2][3]. FPR1 is predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, and plays a crucial role in recognizing N-formylated peptides derived from bacteria or damaged mitochondria. This recognition event triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
This compound, by binding to FPR1, prevents the binding of endogenous and exogenous agonists, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), thereby inhibiting the downstream signaling pathways. This antagonistic activity has been demonstrated to suppress key cellular responses integral to the inflammatory process.
It is important to note that while this compound is a potent FPR1 antagonist, its selectivity can be concentration-dependent. At higher concentrations (above 10 µM), it may also exhibit inhibitory effects on Formyl Peptide Receptor 2 (FPR2/ALX)[4][5][6].
Interestingly, the stereoisomer of the related peptide l-BOC2 (this compound), the all-d-enantiomer (d-BOC2), exhibits a distinct mechanism, acting as a pro-angiogenic agent through FPR3, and lacks the VEGF antagonist activity of the l-form[7][8]. This highlights the stereospecificity of these peptide interactions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with its primary target and its inhibitory effects on cellular functions.
| Parameter | Value | Cell Line/System | Description | Reference |
| Binding Affinity | ||||
| KD | 230 nM | Not specified (determined by intracellular calcium mobilization assay) | Apparent dissociation constant, indicating the affinity of this compound for FPR1. | [1] |
| Ki | 1.46 µM | Differentiated HL-60 cells | Inhibition constant, reflecting the binding affinity to FPR. | [3] |
| Inhibitory Potency | ||||
| IC50 | 2000 nM | HL-60 cells | Concentration required to inhibit 50% of the fMLP-induced response. | [1] |
| EC50 | 0.25 µM | Neutrophils | Concentration that produces 50% of the maximal inhibition of fMLP-induced superoxide production. | [1] |
| Ki (Calcium influx) | 0.43 µM | Differentiated HL-60 cells | Inhibition constant for the fMLP-induced increase in intracellular calcium. | [3] |
| Ki (Superoxide formation) | 1.04 µM | Differentiated HL-60 cells | Inhibition constant for the fMLP-induced superoxide formation. | [3] |
| Ki (β-glucuronidase release) | 1.82 µM | Differentiated HL-60 cells | Inhibition constant for the fMLP-induced β-glucuronidase release. | [3] |
Signaling Pathway
This compound acts by blocking the canonical G protein-coupled signaling pathway initiated by FPR1 agonists. The following diagram illustrates this inhibitory action.
Caption: this compound competitively inhibits fMLP binding to FPR1, blocking downstream signaling.
Experimental Protocols
The following are representative methodologies used to characterize the mechanism of action of this compound.
Intracellular Calcium Mobilization Assay
Objective: To determine the inhibitory effect of this compound on agonist-induced intracellular calcium release.
Methodology:
-
Cell Culture: Human promyelocytic leukemia cells (HL-60) are cultured and differentiated into a neutrophil-like phenotype using dimethyl sulfoxide (DMSO).
-
Fluorescent Dye Loading: Differentiated HL-60 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological buffer.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 5-10 minutes) at 37°C.
-
Agonist Stimulation: The FPR1 agonist, fMLP, is added to the cell suspension to induce intracellular calcium mobilization.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is quantified by comparing the peak fluorescence in the presence and absence of the antagonist. IC50 values are calculated from the dose-response curves.
Superoxide Production Assay
Objective: To assess the ability of this compound to inhibit agonist-induced superoxide anion production in neutrophils.
Methodology:
-
Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Antagonist Pre-treatment: Isolated neutrophils are pre-treated with various concentrations of this compound for a defined time (e.g., 5 minutes).
-
Agonist Stimulation: The cells are then stimulated with fMLP in the presence of a detection reagent, such as cytochrome c or luminol.
-
Detection:
-
Cytochrome c Reduction: The reduction of cytochrome c by superoxide anions is measured spectrophotometrically as an increase in absorbance at 550 nm.
-
Luminol-enhanced Chemiluminescence: The light emission from the reaction of luminol with superoxide is measured using a luminometer.
-
-
Data Analysis: The inhibition of superoxide production by this compound is determined by comparing the results from treated and untreated cells. EC50 values are derived from the concentration-inhibition curves.
Caption: Workflow for assessing this compound's inhibition of superoxide production.
Conclusion
This compound serves as a valuable research tool for elucidating the physiological and pathological roles of FPR1. Its well-characterized mechanism as a selective antagonist allows for the targeted inhibition of FPR1-mediated inflammatory pathways. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with this important pharmacological agent. Understanding the nuances of its activity, including concentration-dependent effects and stereospecificity, is crucial for the accurate interpretation of experimental results and the potential development of novel therapeutics targeting the formyl peptide receptor family.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unibs.it [iris.unibs.it]
- 8. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BOC-FLFLF: Structure, Properties, and Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-FLFLF, also known as Boc-Phe-Leu-Phe-Leu-Phe or Boc-2, is a synthetic N-terminally protected pentapeptide that functions as a potent and selective antagonist for the Formyl Peptide Receptor 1 (FPR1). FPRs are a family of G protein-coupled receptors (GPCRs) integral to the innate immune response, primarily expressed on phagocytic leukocytes like neutrophils. By binding to FPRs, endogenous and exogenous ligands, such as N-formyl peptides from bacteria, trigger inflammatory responses including chemotaxis, degranulation, and superoxide production. This compound serves as a critical research tool for investigating the roles of FPR1 in inflammation and has potential applications in the development of anti-inflammatory therapeutics.
Chemical Structure and Properties
This compound is characterized by a tert-butyloxycarbonyl (Boc) group protecting the N-terminus of a five-amino-acid peptide chain. The sequence consists of alternating Phenylalanine (F) and Leucine (L) residues. The bulky Boc group is crucial for its antagonistic activity, as it replaces the N-formyl group that typically defines agonistic ligands for FPR1.
A common variant, Boc-Phe-dLeu-Phe-dLeu-Phe (BOC2), incorporates D-Leucine, which can enhance stability and potency.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Full Name | tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine | |
| Synonyms | Boc-Phe-Leu-Phe-Leu-Phe, this compound-OH, Boc-2 | |
| CAS Number | 73572-58-4 | |
| Molecular Formula | C₄₄H₅₉N₅O₈ | |
| Molecular Weight | 786.0 g/mol (or 785.99 g/mol ) | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Solubility | Slightly soluble in Chloroform and Methanol (0.1-1 mg/ml) | |
| Storage Conditions | Store at -20°C, protect from light and moisture | |
| Stability | ≥ 2 years at -20°C |
Biological Activity and Mechanism of Action
This compound exerts its biological effects by selectively binding to and inhibiting Formyl Peptide Receptor 1 (FPR1). This antagonism prevents the downstream signaling cascades normally initiated by FPR1 agonists like N-formyl-Met-Leu-Phe (fMLP).
Receptor Selectivity and Potency
This compound demonstrates preferential inhibition of FPR1. While it can affect other receptors like FPRL1 (FPR2) at higher concentrations (e.g., >10 µM), it is considered highly selective for FPR1 at lower concentrations. Its D-amino acid counterpart, Boc-Phe-dLeu-Phe-dLeu-Phe, is also a selective FPR1 antagonist.
The antagonistic potency of this compound has been quantified through various in vitro assays, demonstrating its ability to inhibit key cellular responses associated with neutrophil activation.
Table 2: Pharmacological Data for this compound
| Parameter | Assay / Cell Type | Value | Reference(s) |
| Kᵢ (Inhibition Constant) | Overall FPR antagonism | 1.46 µM | |
| Kᵢ (Inhibition Constant) | Inhibition of fMLP-induced Ca²⁺ increase (HL-60 cells) | 0.43 µM | |
| Kᵢ (Inhibition Constant) | Inhibition of fMLP-induced superoxide formation (HL-60 cells) | 1.04 µM | |
| Kᵢ (Inhibition Constant) | Inhibition of fMLP-induced β-glucuronidase release (HL-60 cells) | 1.82 µM | |
| Kₑ (Dissociation Constant) | Intracellular calcium mobilization assay | 230 nM | |
| EC₅₀ (Half Max. Effect. Conc.) | Inhibition of fMLP-induced superoxide production (neutrophils) | 0.25 µM |
Signaling Pathway
The mechanism of action involves the competitive blockade of the FPR1, a G protein-coupled receptor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammatory responses.
An In-depth Technical Guide on the Discovery and Synthesis of BOC-Phe-dLeu-Phe-dLeu-Phe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the pentapeptide BOC-Phe-dLeu-Phe-dLeu-Phe. This peptide, a selective antagonist of Formyl Peptide Receptor 1 (FPR1), holds significant potential in the study and therapeutic intervention of inflammatory processes. This document details the synthetic protocols, quantitative biological data, and the underlying signaling pathways associated with its mechanism of action. All experimental methodologies are described to facilitate replication and further investigation by researchers in the field.
Introduction
BOC-Phe-dLeu-Phe-dLeu-Phe, also referred to as Boc-FlFlF, is a synthetic pentapeptide that has been identified as a selective antagonist for Formyl Peptide Receptor 1 (FPR1). FPRs are a family of G protein-coupled receptors (GPCRs) predominantly expressed on phagocytic leukocytes and are key regulators of innate immunity and inflammation. The ability of BOC-Phe-dLeu-Phe-dLeu-Phe to selectively inhibit FPR1 makes it a valuable tool for investigating the roles of this receptor in various physiological and pathological processes. Furthermore, its antagonistic properties suggest its potential as a therapeutic agent for inflammatory diseases.
Synthesis of BOC-Phe-dLeu-Phe-dLeu-Phe
The synthesis of BOC-Phe-dLeu-Phe-dLeu-Phe is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) protection chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
General Solid-Phase Peptide Synthesis Protocol
The following is a generalized protocol for the manual solid-phase synthesis of a peptide sequence like BOC-Phe-dLeu-Phe-dLeu-Phe.
Materials:
-
Merrifield resin (or other suitable resin for C-terminal carboxylic acid)
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
Boc-D-Leucine (Boc-dLeu-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt as coupling agents
-
Scavengers (e.g., anisole, p-cresol) for cleavage
-
Diethyl ether
-
Acetonitrile (ACN) for purification
-
HPLC grade water
Protocol Steps:
-
Resin Preparation: The synthesis begins with a suitable resin, which is washed and swelled in an appropriate solvent like DCM.
-
First Amino Acid Coupling: The C-terminal amino acid, in this case, Boc-Phe-OH, is coupled to the resin. The carboxylic acid group of the amino acid is activated using a coupling agent (e.g., DCC) and then reacted with the functional groups on the resin.
-
Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed using an acid, typically TFA in DCM. This exposes a free amine group for the next coupling step.
-
Neutralization: The protonated N-terminus is neutralized with a base, such as DIEA in DMF, to prepare it for the subsequent coupling reaction.
-
Subsequent Amino Acid Coupling: The next Boc-protected amino acid (Boc-dLeu-OH) is activated and coupled to the free amine on the resin-bound peptide. This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence (Phe, dLeu, Phe).
-
Final Deprotection: After the entire peptide sequence is assembled, the final N-terminal Boc group is removed.
-
Cleavage from Resin: The completed peptide is cleaved from the resin support using a strong acid, such as anhydrous hydrogen fluoride (HF) or a cocktail containing TFA and scavengers to protect sensitive amino acid side chains.
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, washed, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Biological Activity and Quantitative Data
BOC-Phe-dLeu-Phe-dLeu-Phe functions as a selective antagonist of FPR1. Its biological activity has been characterized through various in vitro assays.
| Parameter | Value | Assay | Cell Type | Reference |
| Apparent Dissociation Constant (KD) | 230 nM | Intracellular Calcium Mobilization | Not Specified | |
| EC50 (fMLF-induced superoxide production inhibition) | 0.25 µM | Superoxide Production Assay | Neutrophils | |
| Ki (FPR antagonist) | 1.46 µM | Not Specified | Differentiated HL-60 cells | |
| Ki (inhibition of intracellular calcium level increase) | 0.43 µM | Intracellular Calcium Mobilization | Differentiated HL-60 cells | |
| Ki (inhibition of superoxide formation) | 1.04 µM | Superoxide Formation Assay | Differentiated HL-60 cells | |
| Ki (inhibition of β-glucuronidase release) | 1.82 µM | β-glucuronidase Release Assay | Differentiated HL-60 cells |
Table 1: Quantitative biological data for BOC-Phe-dLeu-Phe-dLeu-Phe.
Experimental Protocols for Biological Assays
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Protocol:
-
Cells expressing FPR1 (e.g., neutrophils or transfected HL-60 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are pre-incubated with varying concentrations of the antagonist (BOC-Phe-dLeu-Phe-dLeu-Phe) for a specified period.
-
An FPR1 agonist, such as N-formyl-Met-Leu-Phe (fMLF), is added to stimulate the cells.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometer.
-
The inhibitory effect of the antagonist is calculated and used to determine its potency (e.g., KD or IC50).
Superoxide Production Assay
This assay assesses the antagonist's ability to inhibit the production of superoxide radicals, a key function of activated neutrophils.
Protocol:
-
Neutrophils are isolated and pre-treated with different concentrations of BOC-Phe-dLeu-Phe-dLeu-Phe.
-
The cells are then stimulated with an FPR1 agonist (fMLF) to induce the respiratory burst and superoxide production.
-
Superoxide production is measured, often using the reduction of cytochrome c or a chemiluminescence-based method.
-
The concentration-dependent inhibition by the antagonist is determined to calculate the EC50 value.
Signaling Pathways and Mechanism of Action
BOC-Phe-dLeu-Phe-dLeu-Phe exerts its effect by competitively binding to FPR1, thereby blocking the binding of natural agonists like fMLF. This prevents the activation of downstream signaling cascades that are typically initiated by agonist binding.
Diagrams of Key Processes
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of BOC-FlFlF in Inflammation Research
This guide provides a comprehensive overview of N-tert-butoxycarbonyl-Phe-Leu-Phe-Leu-Phe (this compound), a key pharmacological tool in the study of inflammation. We will delve into its mechanism of action, applications in various experimental models, and its role in elucidating the complex signaling pathways governed by Formyl Peptide Receptors (FPRs).
Introduction: Formyl Peptide Receptors and Inflammation
The inflammatory response is a critical component of the innate immune system, orchestrated by a variety of cells and signaling molecules. Among the key players are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) that act as pattern recognition receptors. In humans, this family consists of three members: FPR1, FPR2, and FPR3.
These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages. They recognize N-formyl peptides, which are molecular patterns associated with bacteria or released from damaged host cell mitochondria (Damage-Associated Molecular Patterns or DAMPs). Activation of FPRs, particularly FPR1, triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are essential for host defense but can also contribute to the pathology of inflammatory diseases when dysregulated. Given their central role, FPRs have become attractive therapeutic targets for a range of inflammatory conditions.
This compound: A Selective Antagonist for Probing FPR1 Function
This compound, also known as Boc-2 or Boc-FLFLFL, is a synthetic peptide that functions as a competitive antagonist of FPRs, with a preference for FPR1. By blocking the binding of agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF), this compound allows researchers to dissect the specific contributions of the FPR1 pathway to various inflammatory processes.
Its utility is, however, concentration-dependent. At lower concentrations (typically below 10 µM), it shows preferential inhibition of FPR1. At higher concentrations, it can also antagonize FPR2 (also known as FPRL1 or ALX). This characteristic makes careful dose selection crucial for interpreting experimental results.
Mechanism of Action and Downstream Signaling
As a GPCR, FPR1 activation by an agonist initiates a well-defined signaling cascade. This compound prevents the initiation of this cascade.
FPR1 Signaling Pathway and Inhibition by this compound
Upon agonist binding, FPR1 couples to Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This event triggers multiple downstream pathways:
-
Phospholipase C (PLC) Activation: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently cause the release of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC).
-
MAPK Pathway Activation: Triggers the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key pathway in cell proliferation and survival.
-
PI3K/Akt Pathway Activation: This pathway is crucial for cell survival and migration.
-
NF-κB Activation: A critical transcription factor that upregulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
This compound acts at the very beginning of this process by competitively occupying the ligand-binding site on FPR1, thus preventing receptor activation and the subsequent inflammatory signaling.
BOC-FlFlF CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine (BOC-FlFlF), a widely utilized antagonist of the Formyl Peptide Receptor 1 (FPR1). This document details its physicochemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in inflammation, immunology, and drug development.
Physicochemical Properties
This compound is a synthetic peptide that serves as a crucial tool in studying the physiological and pathological roles of FPR1. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 785.97 - 786.0 g/mol | |
| Molecular Formula | C₄₄H₅₉N₅O₈ | |
| CAS Number | 73572-58-4, 66556-73-8, 148182-34-7 (Note: Discrepancies exist across suppliers) |
Mechanism of Action
This compound functions as a selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes. FPRs are key players in the innate immune response, recognizing N-formyl peptides derived from bacteria or damaged host cells and initiating a pro-inflammatory cascade.
By binding to FPR1, this compound competitively inhibits the binding of endogenous and exogenous agonists, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF). This antagonism blocks downstream signaling pathways, thereby preventing cellular responses like chemotaxis, intracellular calcium mobilization, superoxide production, and degranulation.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified in various in vitro assays. These values are crucial for determining appropriate experimental concentrations and for comparative analysis with other FPR antagonists.
| Parameter | Value | Cell Type / Assay Condition | Source(s) |
| Ki | 1.46 µM | Differentiated HL-60 cells | |
| KD (apparent) | 230 nM | Intracellular calcium mobilization assay | |
| IC₅₀ | ~958 nM | fMIFL-induced NADPH oxidase activity in mouse bone marrow-derived neutrophils | |
| EC₅₀ | 0.25 µM | fMLF-induced superoxide production in neutrophils | |
| Ki (Ca²⁺ influx) | 0.43 µM | fMLF-induced calcium increase in differentiated HL-60 cells | |
| Ki (Superoxide) | 1.04 µM | fMLF-induced superoxide formation in differentiated HL-60 cells | |
| Ki (β-glucuronidase) | 1.82 µM | fMLF-induced β-glucuronidase release in differentiated HL-60 cells |
Experimental Protocols
The following outlines the general methodologies for key experiments used to characterize the activity of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.
-
Cell Preparation : Leukocytes (e.g., neutrophils or differentiated HL-60 cells) are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation : The cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 5 minutes).
-
Agonist Stimulation : An FPR1 agonist, such as fMLF, is added to the cell suspension to induce calcium mobilization.
-
Data Acquisition : Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time using a fluorometer or a fluorescence plate reader.
-
Data Analysis : The inhibitory effect of this compound is determined by comparing the peak fluorescence in treated cells to that of control cells (agonist alone). The apparent dissociation constant (KD) or IC₅₀ can be calculated from the dose-response curve.
Superoxide Production Assay
This assay assesses the effect of this compound on the production of superoxide anions, a key function of activated phagocytes.
-
Cell Preparation : Isolated neutrophils are suspended in a suitable buffer.
-
Antagonist Pre-incubation : The cells are pre-treated with a range of this compound concentrations.
-
Agonist Stimulation : An FPR agonist (e.g., fMLF) is added to stimulate the assembly and activation of the NADPH oxidase complex.
-
Detection : Superoxide production is measured using a detection reagent such as cytochrome c (which is reduced by superoxide) or luminol/isoluminol (for chemiluminescence-based detection).
-
Data Analysis : The rate of superoxide production is quantified by measuring the change in absorbance or light emission. The EC₅₀ value for this compound is determined from the concentration-response curve.
Conclusion
This compound is a potent and selective antagonist of FPR1, making it an indispensable tool for investigating the roles of this receptor in inflammatory and immune responses. Understanding its physicochemical properties, mechanism of action, and the experimental contexts in which it has been characterized is essential for its effective application in research and drug discovery. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working in these fields.
Understanding the Binding Affinity of BOC-FlFlF to FPR1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the synthetic peptide BOC-FlFlF (also known as Boc-Phe-dLeu-Phe-dLeu-Phe or BOC2) to the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor integral to the innate immune response. This document consolidates key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways to facilitate a deeper understanding for researchers in immunology and drug development.
Quantitative Binding and Inhibition Data
This compound is a well-established antagonist of FPR1, effectively inhibiting the actions of FPR1 agonists such as N-formyl-Met-Leu-Phe (fMLP). Its binding affinity and inhibitory concentrations have been characterized across various functional assays.
| Parameter | Value | Cell Type / Assay Condition | Reference |
| Binding Affinity (Ki) | 1.46 µM | Formyl peptide receptor (FPR) antagonist assay. | |
| Inhibitory Constant (Ki) for Calcium Mobilization | 0.43 µM | Differentiated HL-60 cells, induced by fMLP. | |
| Inhibitory Constant (Ki) for Superoxide Formation | 1.04 µM | Differentiated HL-60 cells, induced by fMLP. | |
| Inhibitory Constant (Ki) for β-glucuronidase Release | 1.82 µM | Differentiated HL-60 cells, induced by fMLP. | |
| Apparent Dissociation Constant (KD) | 230 nM | Intracellular calcium mobilization assay. | |
| Half Maximal Effective Concentration (EC50) for Superoxide Production Inhibition | 0.25 µM | Neutrophils, induced by fMLP. | |
| IC50 for fMIFL-induced NADPH oxidase activity | ~958 nM | Mouse bone marrow-derived neutrophils. |
Note: The IUPHAR/BPS Guide to PHARMACOLOGY lists a pKi value range of 6.0 – 6.5 for t-Boc-FLFLF as an antagonist for human FPR1. It is important to note that this compound's selectivity for FPR1 is concentration-dependent; at concentrations above 10 µM, it may also inhibit signaling through the Formyl Peptide Receptor-like 1 (FPRL1/FPR2).
Experimental Protocols
The characterization of this compound's binding and antagonistic properties relies on several key in vitro assays.
Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a labeled ligand for binding to the receptor.
Caption: Workflow for a competitive binding assay.
Detailed Steps:
-
Cell Culture: Human promyelocytic leukemia HL-60 cells or rat basophilic leukemia (RBL-2H3) cells stably transfected with human FPR1 are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with serum and antibiotics.
-
Pre-incubation: The FPR1-expressing cells are pre-incubated with various concentrations of this compound for 30 minutes at 4°C.
-
Ligand Addition: A fixed, low concentration (e.g., 0.5 nM) of a high-affinity fluorescently labeled FPR1 ligand, such as WKYMVm-FITC, is added to the cell suspension.
-
Incubation: The mixture is incubated for an additional 30 minutes at 4°C to allow for competitive binding to reach equilibrium.
-
Flow Cytometry: The samples are immediately analyzed by flow cytometry to quantify the amount of fluorescent ligand bound to the cells. No washing step is performed to avoid disturbing the binding equilibrium.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the fluorescent ligand) is determined.
Intracellular Calcium Mobilization Assay
This functional assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Caption: Workflow for a calcium mobilization assay.
Detailed Steps:
-
Cell Preparation: FPR1-expressing cells (e.g., FPR1-HL60 cells or isolated human neutrophils) are washed and resuspended in a suitable buffer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.
-
Antagonist Pre-treatment: The dye-loaded cells are pre-treated with different concentrations of this compound for a short period (e.g., 5-30 minutes) at room temperature.
-
Agonist Stimulation: A fixed concentration of an FPR1 agonist, such as fMLF (e.g., 5 nM), is added to the cells to induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured. The responses in the presence of this compound are normalized to the response induced by the agonist alone (which is set to 100%). An IC50 value is then calculated.
FPR1 Signaling Pathway
Activation of FPR1 by an agonist initiates a cascade of intracellular signaling events, leading to various cellular responses. This compound acts by blocking the initial ligand-receptor interaction, thereby preventing the downstream signaling.
An In-depth Technical Guide to BOC-FlFlF: A Formyl Peptide Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies and literature surrounding the N-formyl peptide receptor (FPR) antagonist, BOC-FlFlF (tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine). This document details its chemical properties, mechanism of action, and key in vitro biological activities, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathway and experimental workflows.
Core Properties and Quantitative Data
This compound is a synthetic peptide that acts as a competitive antagonist of formyl peptide receptors, with a notable preference for FPR1. Its antagonistic properties make it a valuable tool for studying the physiological and pathological roles of FPRs, particularly in the context of inflammation and immune cell trafficking.
Chemical Information:
| Property | Value | Reference |
| Molecular Formula | C44H59N5O8 | |
| Molecular Weight | 786.0 g/mol | |
| CAS Number | 73572-58-4 | |
| Peptide Sequence | Boc-Phe-Leu-Phe-Leu-Phe | |
| Synonyms | Boc-PLPLF, L-BOC-2 |
Biological Activity Data:
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki (FPR Antagonism) | 1.46 µM | Differentiated HL-60 cells | |
| Ki (Inhibition of intracellular Ca2+ increase) | 0.43 µM | fMLP-induced in differentiated HL-60 cells | |
| Ki (Inhibition of superoxide formation) | 1.04 µM | fMLP-induced in differentiated HL-60 cells | |
| Ki (Inhibition of β-glucuronidase release) | 1.82 µM | fMLP-induced in differentiated HL-60 cells | |
| EC50 (Inhibition of superoxide production) | 0.25 µM | fMLP-induced in neutrophils | |
| Apparent KD (FPR1 antagonism) | 230 nM | Intracellular calcium mobilization assay |
Synthesis Methodology
This compound is synthesized using solid-phase peptide synthesis (SPPS) with tert-butyloxycarbonyl (Boc) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.
General Boc-SPPS Protocol:
-
Resin Preparation: Start with a suitable resin, such as a Merrifield resin, pre-loaded with the C-terminal amino acid (Phenylalanine).
-
Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base, typically diisopropylethylamine (DIEA), in DCM.
-
Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., DCC/HOBt or HBTU/HATU) and added to the resin to form a new peptide bond. The completion of the reaction is monitored by a qualitative test, such as the ninhydrin (Kaiser) test.
-
Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, an acetic anhydride solution can be used.
-
Cycle Repetition: Steps 2-4 (or 5) are repeated for each subsequent amino acid in the sequence (Leucine, Phenylalanine, Leucine, Phenylalanine).
-
Final Deprotection and Cleavage: Once the peptide chain is fully assembled, the N-terminal Boc group is removed. The peptide is then cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is precipitated, washed with cold diethyl ether, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR). In its natural state, FPR1 is activated by N-formylated peptides, such as fMLP (N-formylmethionyl-leucyl-phenylalanine), which are commonly found in bacteria or released from damaged mitochondria. This activation triggers a pro-inflammatory cascade. This compound, by binding to FPR1, prevents the binding of agonists like fMLP and thereby inhibits the downstream signaling events.
The signaling cascade initiated by FPR1 activation involves the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium, along with DAG, activates various downstream effectors, including protein kinase C (PKC) and NADPH oxidase, culminating in cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound blocks this entire cascade at its inception.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the fMLP-induced increase in intracellular calcium concentration.
Materials:
-
HL-60 cells (differentiated into a neutrophil-like phenotype) or isolated human neutrophils.
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
fMLP (agonist).
-
This compound (antagonist).
-
Pluronic F-127.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Preparation: Differentiate HL-60 cells for 5-7 days with DMSO or harvest fresh human neutrophils.
-
Dye Loading: Resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL. Add Fura-2 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells to remove excess dye and resuspend in fresh HBSS.
-
Plating: Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 10-20 minutes at room temperature.
-
**Ag
Navigating the Physicochemical Landscape of BOC-FlFlF: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine (BOC-FlFlF), a key antagonist of the formyl peptide receptor 1 (FPR1). Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data, outlines detailed experimental methodologies for physicochemical characterization, and presents a logical workflow for assessing the viability of similar peptide-based compounds in research and preclinical settings.
Core Compound Information
This compound , also known as Boc-Phe-dLeu-Phe-dLeu-Phe, is a synthetic pentapeptide that serves as a selective antagonist for FPR1, a G protein-coupled receptor implicated in inflammatory responses. Its chemical structure is characterized by the presence of a bulky tert-butoxycarbonyl (Boc) protecting group at the N-terminus, which contributes to its antagonistic activity and influences its physicochemical properties.
Chemical Structure: N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine CAS Number: 73572-58-4 Molecular Formula: C₄₄H₅₉N₅O₈ Molecular Weight: 786.0 g/mol
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental models. The following tables summarize the available quantitative and qualitative solubility data.
Quantitative Solubility Data
| Solvent System | Concentration | Observations |
| 10% DMSO in 90% Corn Oil | 2.5 mg/mL (3.18 mM) | A clear solution is obtainable with the aid of ultrasonication. |
| DMSO | 100 mg/mL (127.23 mM) | Requires ultrasonication for dissolution. |
Qualitative Solubility Data
| Solvent | Solubility |
| Chloroform | Slightly soluble (0.1-1 mg/mL) |
| Methanol | Slightly soluble (0.1-1 mg/mL) |
Stability Data
The stability of this compound under various storage conditions is essential for ensuring its integrity and biological activity over time.
Solid-State Stability
| Storage Temperature | Shelf Life |
| -20°C | ≥ 2 years |
Stock Solution Stability
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Store in a sealed container, protected from moisture and light, preferably under a nitrogen atmosphere. |
| -20°C | Up to 1 month | Store in a sealed container, protected from moisture and light, preferably under a nitrogen atmosphere. |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not extensively published. Therefore, this section provides generalized yet detailed methodologies based on standard practices for synthetic peptides.
Protocol 1: Determination of Aqueous and Organic Solvent Solubility
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol, methanol, acetonitrile, chloroform)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
Analytical balance
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solutions: Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is known to be freely soluble (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Equilibration: Add an excess of this compound powder to a known volume of the test solvent in a series of vials.
-
Incubation: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect an aliquot of the supernatant and analyze it by a validated HPLC method to determine the concentration of the dissolved peptide. The concentration at saturation is the solubility.
Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Studies
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, water, trifluoroacetic acid)
-
Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
-
Temperature-controlled chambers
-
Photostability chamber
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water with 0.1% trifluoroacetic acid
Methodological & Application
Application Notes: The Use of BOC-FlFlF as a Formyl Peptide Receptor 1 Antagonist in In-Vitro Inflammation Assays
Product: BOC-FlFlF (also known as Boc-Phe-dLeu-Phe-dLeu-Phe or BOC2)
Target: Formyl Peptide Receptor 1 (FPR1)
Applications: In-vitro inflammation, inflammasome activation, cytokine secretion, and chemotaxis studies.
Introduction
This compound is a potent and selective antagonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor primarily expressed on immune cells like neutrophils and macrophages. FPR1 plays a crucial role in the innate immune response by recognizing N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or from damaged mitochondria. Activation of FPR1 triggers a cascade of pro-inflammatory events, including chemotaxis, superoxide production, and the activation of the NLRP3 inflammasome.
These application notes provide detailed protocols for using this compound to investigate FPR1-mediated inflammatory pathways in vitro, specifically focusing on the inhibition of NLRP3 inflammasome activation, subsequent caspase-1 activity, and interleukin-1β (IL-1β) secretion.
Mechanism of Action
This compound functions by competitively binding to FPR1, thereby preventing the binding of its agonists. This blockade inhibits the downstream signaling pathways that lead to an inflammatory response. At concentrations below 10 µM, this compound is highly selective for FPR1 over other formyl peptide receptors like FPR2/FPRL1.
Below is a diagram illustrating the inhibitory effect of this compound on the FPR1 signaling pathway leading to inflammasome activation.
Caption: this compound blocks FPR1 activation by agonists like fMLF, inhibiting inflammasome signaling.
Experimental Protocols
The following protocols are designed for use with human monocytic THP-1 cells, a common model for studying inflammasome activation. Similar principles apply to other relevant cell types like primary macrophages or neutrophils.
General Experimental Workflow
A typical experiment to assess the inhibitory effect of this compound on inflammasome activation involves priming the cells, pre-treating with the inhibitor, and then stimulating inflammasome activation.
Caption: General workflow for in-vitro inflammasome inhibition assays using this compound.
Cell Culture and Preparation
-
Cell Line: Human THP-1 monocytes.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Differentiation (for macrophage-like phenotype):
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a culture flask.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours to allow cells to differentiate and adhere.
-
After incubation, replace the PMA-containing medium with fresh, PMA-free culture medium and rest the cells for 24 hours before starting the experiment.
-
Protocol: NLRP3 Inflammasome Activation and Inhibition
This protocol outlines the core steps for treating cells to assess the effect of this compound.
-
Seeding: Seed differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Gently replace the medium with fresh medium containing 1 µg/mL Lipopolysaccharide (LPS). This step upregulates the expression of NLRP3 and pro-IL-1β. Incubate for 3-4 hours.
-
Inhibitor Pre-treatment: Remove the LPS-containing medium. Add fresh medium containing this compound at the desired concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (e.g., DMSO) must be included. Incubate for 15-30 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10-20 µM), directly to the wells.
-
Incubation: Incubate the plate for the appropriate time depending on the downstream assay (e.g., 1-2 hours for Caspase-1 activity, 6-24 hours for IL-1β secretion).
-
Sample Collection: After incubation, centrifuge the plate (300 x g for 5 minutes) and carefully collect the supernatant for IL-1β and LDH assays. The remaining cells can be lysed for Caspase-1 activity or protein analysis.
Protocol: Caspase-1 Activity Assay (Fluorometric)
This assay measures the activity of caspase-1, a direct product of inflammasome activation.
-
Cell Lysis: After collecting the supernatant, wash the cells with PBS
Application Notes and Protocols for the Dissolution of BOC-FlFlF in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-FlFlF, also known as Boc-Phe-dLeu-Phe-dLeu-Phe or BOC2, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1).[1] FPR1 is a G protein-coupled receptor that plays a crucial role in inflammatory responses by recognizing N-formylated peptides derived from bacteria or mitochondria.[2][3] As a selective blocker of this receptor, this compound is an invaluable tool for studying inflammation, neutrophil activation, and related signaling pathways.[1][4] Proper dissolution and handling of this hydrophobic peptide are critical for obtaining reliable and reproducible results in cell-based assays.
These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with data on its solubility and effective concentrations.
Chemical Properties and Solubility
This compound is a synthetic peptide with limited solubility in aqueous solutions. Organic solvents are necessary to prepare stock solutions for cell culture applications.
| Property | Data |
| Synonyms | BOC2, Boc-Phe-dLeu-Phe-dLeu-Phe |
| Molecular Formula | C44H59N5O8 |
| Molecular Weight | 786.0 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO.[5][6] Slightly soluble in Chloroform and Methanol (0.1-1 mg/mL).[7] |
| Storage (Solid) | Stable for ≥ 2 years at -20°C.[7] |
| Storage (Stock Solution) | 1 month at -20°C; 6 months at -80°C.[1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of your cell cultures.
-
Weighing the Peptide: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.86 mg of this compound.
-
Initial Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 7.86 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional but Recommended): If the peptide does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes. This can aid in the dissolution of hydrophobic compounds.[6]
-
Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions of the stock solution in cell culture medium to reach the final desired concentration. This helps to ensure accurate and homogenous mixing.
-
Important Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.
-
Add the desired volume of this working solution to your cell culture wells. For example, adding 100 µL of the 10 µM working solution to 900 µL of cells in culture will result in a final concentration of 1 µM.
-
-
Mixing: Gently mix the contents of the cell culture plate or flask by swirling or gentle pipetting after adding the this compound working solution.
-
Incubation: Proceed with your experimental incubation time as required.
Effective Concentrations in Cell Culture
The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. However, based on published data, the following concentration ranges are recommended:
| Application | Effective Concentration Range | Notes |
| Selective FPR1 Antagonism | 1 µM | At this concentration, this compound selectively antagonizes FPR1 without significantly affecting FPR2.[1] |
| Inhibition of fMLF-induced Superoxide Production | EC50 = 0.25 µM | This compound inhibits fMLF-induced superoxide production in neutrophils in a concentration-dependent manner.[1] |
| General In Vitro Use | 1 - 10 µM | To maintain selectivity for FPR1, it is recommended not to exceed a concentration of 10 µM.[4][8] At concentrations above 5 µM, it may begin to inhibit FPR2.[3] |
Signaling Pathway and Experimental Workflow Diagrams
This compound as an Antagonist of the FPR1 Signaling Pathway
Caption: this compound competitively antagonizes the FPR1 receptor, blocking agonist-induced signaling.
Experimental Workflow for this compound Application in Cell Culture
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomol.com [biomol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Applications of BOC-FlFlF in Neutrophil Activation Studies: A Detailed Guide for Researchers
Introduction
N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine (BOC-FlFlF), also known as Boc-2, is a synthetic peptide that serves as a competitive antagonist for formyl peptide receptors (FPRs). These G protein-coupled receptors are pivotal in the innate immune response, recognizing formylated peptides derived from bacteria and mitochondria, and subsequently triggering neutrophil activation. In human neutrophils, two key receptors are FPR1 and FPR2 (also known as FPRL1). This compound has been instrumental in dissecting the specific roles of these receptors in various neutrophil functions, including chemotaxis, degranulation, and calcium mobilization.
This application note provides detailed protocols for utilizing this compound in neutrophil activation studies, presents quantitative data on its inhibitory effects, and illustrates the relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Profile of this compound
This compound exhibits preferential antagonism for FPR1 over FPR2, a characteristic that is crucial for designing and interpreting experiments aimed at differentiating the functions of these two receptors. However, this selectivity is highly dependent on the concentration used. At lower micromolar concentrations, this compound primarily inhibits FPR1, while at higher concentrations, it also demonstrates antagonistic effects on FPR2. For specific FPR1 inhibition, it is recommended to use concentrations below 10 µM. For more specific antagonism, co-use with other antagonists like the FPR1-specific Cyclosporin H or the FPR2-specific WRW4 peptide is often employed.
| Antagonist | Target Receptor(s) | Typical Inhibitory Concentration Range (Neutrophils) | Reference |
| This compound (Boc-2) | FPR1 > FPR2 | FPR1: Low µM range FPR2: High µM range (>10 µM) | |
| Cyclosporin H | FPR1 (specific) | Varies by assay | |
| WRW4 | FPR2 (specific) | Varies by assay |
Signaling Pathways in Neutrophil Activation
The activation of neutrophils by formyl peptides is mediated through FPR1 and FPR2, which couple to heterotrimeric G proteins to initiate a cascade of intracellular signaling events. The diagram below illustrates the general signaling pathway upon agonist binding to FPRs.
Caption: FPR1/FPR2 signaling cascade in neutrophils.
Experimental Workflow for Studying Neutrophil Activation
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on neutrophil activation.
Application Notes and Protocols: Utilizing BOC-FlFlF for the Investigation of FPR1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils. It plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria. Activation of FPR1 triggers a cascade of intracellular signaling events, leading to essential inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
BOC-FlFlF, also known as Boc-2, is a synthetic peptide antagonist of FPR1. By competitively blocking the binding of agonists like fMLF (N-formylmethionyl-leucyl-phenylalanine), this compound serves as a valuable tool for dissecting the intricacies of FPR1-mediated signaling pathways. These application notes provide detailed protocols and quantitative data for the use of this compound in studying FPR1 signaling. However, it is important to note that at higher concentrations, this compound may also exhibit inhibitory effects on Formyl Peptide Receptor 2 (FPR2).[1]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound on FPR1-mediated responses has been quantified in various functional assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Cell Type | Agonist | IC50 of this compound (approx.) | Reference |
| NADPH Oxidase Activity | Mouse Bone Marrow-Derived Neutrophils | fMIFL | 958 nM | [2] |
| Chemotaxis | Human Neutrophils | fMLF | 5 - 16 µM | [3] |
FPR1 Signaling Pathway
Upon agonist binding, FPR1 activates heterotrimeric G proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits initiate downstream signaling cascades, primarily through Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). This compound acts by blocking the initial ligand-receptor interaction, thereby inhibiting all subsequent downstream events.
Caption: FPR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments to study FPR1 signaling using this compound are provided below.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon FPR1 activation.
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.
-
Load the isolated neutrophils with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells twice with a calcium-containing buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.
-
Resuspend the cells in the same buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Treatment and Measurement:
-
Aliquot the cell suspension into a 96-well plate suitable for fluorescence measurements.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle control (e.g., DMSO) for 10-15 minutes at room temperature.
-
Measure the baseline fluorescence using a fluorometric plate reader or a flow cytometer.
-
Add the FPR1 agonist, fMLF (e.g., 100 nM final concentration), to stimulate the cells.
-
Immediately begin recording the change in fluorescence over time for 2-5 minutes.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different wavelengths.
-
Plot the fluorescence ratio or intensity as a function of time to visualize the calcium flux.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage inhibition of the fMLF-induced calcium response against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
NADPH Oxidase Activity Assay (Superoxide Production)
This assay quantifies the production of superoxide, a key reactive oxygen species generated by the NADPH oxidase enzyme complex upon FPR1 activation.
Experimental Workflow:
Caption: Workflow for the NADPH oxidase activity assay.
Protocol:
-
Cell Preparation:
-
Isolate neutrophils as described in the calcium mobilization protocol.
-
Resuspend the cells in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment and Measurement (Cytochrome c Reduction Method):
-
In a 96-well plate, add the neutrophil suspension.
-
Add cytochrome c (e.g., 50-100 µM final concentration).
-
Pre-incubate with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the reaction by adding fMLF (e.g., 1 µM final concentration).
-
Immediately measure the change in absorbance at 550 nm over time using a spectrophotometric plate reader.
-
-
Data Analysis:
-
Calculate the rate of superoxide production from the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c.
-
Determine the percentage inhibition of superoxide production for each this compound concentration.
-
Plot the percentage inhibition against the this compound concentration and calculate the IC50 value.
-
Chemotaxis Assay
This assay assesses the directed migration of cells towards a chemoattractant, a primary function mediated by FPR1.
Experimental Workflow:
Caption: Workflow for the chemotaxis assay.
Protocol:
-
Cell and Chamber Preparation:
-
Isolate neutrophils and resuspend them in a suitable assay medium (e.g., RPMI with 0.1% BSA) at a concentration of 2-5 x 10^6 cells/mL.
-
Use a chemotaxis chamber, such as a Transwell plate with a polycarbonate membrane (e.g., 3-5 µm pore size).
-
-
Chemotaxis Assay:
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle for 15-30 minutes at room temperature.
-
In the lower chamber of the Transwell, add the chemoattractant fMLF (e.g., 10 nM) diluted in assay medium. Add assay medium alone to control wells.
-
Add the pre-treated cell suspension to the upper chamber of the Transwell.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
-
Data Analysis:
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a potent and widely used antagonist for studying FPR1 signaling. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this tool in their investigations of inflammatory processes, immune cell function, and the development of novel therapeutics targeting the FPR1 pathway. Careful consideration of its potential off-target effects on FPR2 at higher concentrations is recommended for accurate data interpretation.
References
Application Notes and Protocols for BOC-FlFlF in In-Vivo Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-FlFlF, also known as BOC2, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor predominantly expressed on leukocytes, particularly neutrophils, and plays a crucial role in mediating the inflammatory response to N-formylated peptides derived from bacteria or damaged mitochondria. By blocking the activation of FPR1, this compound serves as a valuable tool for investigating the role of this receptor in various inflammatory processes and for evaluating the therapeutic potential of targeting the FPR1 signaling pathway. These application notes provide detailed protocols for the use of this compound in common in-vivo models of acute inflammation.
Mechanism of Action
This compound competitively binds to FPR1, preventing the binding of its agonists, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF). This blockade inhibits the downstream signaling cascade, which includes G-protein activation, intracellular calcium mobilization, activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, and subsequent cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species (ROS) by neutrophils.
FPR1 Signaling Pathway Blockade by this compound
Caption: this compound blocks FPR1 activation and subsequent inflammatory signaling.
Experimental Protocols
The following are detailed protocols for two widely used in-vivo models of acute inflammation, adapted for the evaluation of this compound's anti-inflammatory effects.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response triggered by bacterial endotoxins.
Experimental Workflow
Caption: Workflow for the LPS-induced systemic inflammation model.
Methodology
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle control (e.g., saline with 1% DMSO) + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound (low dose) + LPS
-
Group 4: this compound (high dose) + LPS
-
Group 5: Dexamethasone (positive control) + LPS
-
-
Pre-treatment: Administer this compound or vehicle control via intraperitoneal (i.p.) injection 30-60 minutes prior to LPS challenge. A suggested starting dose for this compound is 1 mg/kg, with a higher dose of 5 or 10 mg/kg for dose-response studies.
-
Inflammation Induction: Administer LPS (from E. coli, serotype O111:B4) at a dose of 1-5 mg/kg via i.p. injection.
-
Monitoring: Observe the animals for clinical signs of inflammation (e.g., lethargy, piloerection) at regular intervals.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture for serum preparation. Tissues such as the liver and lungs can also be harvested for further analysis.
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Analyze tissue homogenates for cytokine levels and myeloperoxidase (MPO) activity as a measure of neutrophil infiltration.
-
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages (In-Vitro Data)
| Treatment Group | IL-6 Production (pg/mL) | % Inhibition |
| Control | 50 ± 5 | - |
| LPS (1 µg/mL) | 500 ± 40 | 0% |
| LPS + Ac9-12 (FPR1 Agonist) | 650 ± 55 | - |
| LPS + Ac9-12 + BOC2 (10 µM) | 510 ± 45 | 93.3% (of agonist effect) |
Data are presented as mean ± SEM. BOC2 (this compound) significantly reversed the effect of the FPR1 agonist Ac9-12 on IL-6 production in LPS-stimulated macrophages.
Carr
Application Notes and Protocols for Calcium Mobilization Assays Using BOC-FlFlF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium mobilization assays are a cornerstone of drug discovery and signal transduction research, particularly for G-protein coupled receptors (GPCRs). This document provides detailed application notes and protocols for utilizing BOC-FlFlF, a selective antagonist of the Formyl Peptide Receptor 1 (FPR1), in calcium mobilization assays. FPR1 is a key player in inflammatory responses, making it an attractive target for therapeutic intervention. This compound, also known as Boc-Phe-D-Leu-Phe-D-Leu-Phe, allows for the specific investigation of FPR1-mediated signaling pathways.
These notes offer a comprehensive guide, from the underlying signaling pathways to detailed experimental procedures and data analysis, enabling researchers to effectively employ this compound in their studies.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist that selectively targets FPR1. At concentrations below 10 µM, it preferentially inhibits FPR1-mediated signaling without significantly affecting the closely related Formyl Peptide Receptor-like 1 (FPRL1). FPR1 is a Gαi-coupled receptor. Upon activation by an agonist, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF), FPR1 initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i).
The binding of an agonist to FPR1 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein by catalyzing the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit dissociates from the Gβγ dimer. The Gβγ subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular calcium can be detected using fluorescent calcium indicators.
Figure 1: FPR1 Signaling Pathway to Calcium Mobilization.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in inhibiting FPR1-mediated responses.
| Parameter | Value | Cell Type | Assay Endpoint | Reference |
| Apparent KD | 230 nM | Not Specified | Intracellular Calcium Mobilization | |
| IC50 | 0.63 µM | Neutrophils | fMLF-induced Superoxide Production | |
| IC50 | ~5-16 µM | Neutrophils | fMLF-induced Chemotaxis |
Note: IC₅₀ values are dependent on the concentration of the agonist used in the assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human neutrophils or a cell line stably expressing human FPR1 (e.g., HL-60 cells differentiated to a neutrophil-like phenotype, or HEK293 cells).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
FPR1 Agonist (e.g., fMLF): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Calcium Indicator Dye: Fluo-4 AM (prepare a 1 mM stock solution in anhydrous DMSO).
-
Pluronic F-127: 20% (w/v) solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH
Troubleshooting & Optimization
Navigating Solubility Challenges with BOC-FlFlF in DMSO: A Technical Support Guide
For researchers and scientists in the field of drug development and inflammation research, ensuring the proper dissolution of reagents is a critical first step for reliable and reproducible experimental outcomes. One such reagent, BOC-FlFlF, a selective antagonist of Formyl Peptide Receptor 1 (FPR1), can sometimes present solubility challenges in Dimethyl Sulfoxide (DMSO). This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving completely in DMSO. What are the initial troubleshooting steps?
A1: Incomplete dissolution of this compound in DMSO can often be resolved by following these steps:
-
Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous (or low water content) grade of DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can significantly decrease its solvating power for hydrophobic peptides like this compound.[1] It is highly recommended to use a newly opened bottle of DMSO.
-
Sonication: Following the addition of DMSO to the solid this compound, vortex the vial and then place it in an ultrasonic bath. Sonication is a highly effective method for breaking up peptide aggregates and aiding dissolution.[1][2][3]
-
Gentle Heating: If sonication alone is insufficient, gentle warming of the solution can be employed. A water bath set to 30-40°C can help increase the solubility. However, prolonged or excessive heating should be avoided to prevent potential degradation of the peptide.
-
Start with Pure DMSO: For highly hydrophobic peptides, it is best to first dissolve the peptide in a small volume of 100% DMSO.[4] Once fully dissolved, you can then slowly add this stock solution to your aqueous buffer with vigorous stirring to achieve the desired final concentration.[4]
Q2: What is the maximum recommended concentration of this compound in DMSO?
A2: According to supplier data, this compound can be dissolved in DMSO up to a concentration of 100 mg/mL, which is equivalent to 127.23 mM.[1][2] However, achieving this concentration often requires sonication.[1][2] For practical laboratory use, preparing a stock solution at a lower, more readily achievable concentration (e.g., 10 mM or 25 mg/mL) is often more convenient and less prone to precipitation issues.
Q3: Can I use other solvents if DMSO is not suitable for my experiment?
A3: While DMSO is the most common and effective solvent for this compound, other organic solvents can be used for hydrophobic peptides, such as dimethylformamide (DMF), isopropanol, or methanol.[3] However, the solubility of this compound in these alternative solvents may be lower than in DMSO. It is advisable to test solubility in a small amount of the peptide before preparing a larger stock. For cellular assays, it is crucial to consider the cytotoxicity of the chosen solvent and to keep its final concentration in the culture medium as low as possible (typically <0.5% for DMSO).[4]
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: This is a common issue when diluting a hydrophobic peptide from an organic solvent into an aqueous solution. Here are some tips to minimize precipitation:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop by drop, while continuously and vigorously stirring or vortexing the buffer.[4] This allows for rapid dispersion of the peptide and prevents the formation of localized high concentrations that can lead to aggregation.
-
Lower the Final Concentration: If precipitation persists, you may have exceeded the solubility limit of this compound in your final aqueous buffer. Try preparing a more dilute final solution.
-
Incorporate a Surfactant: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 1%), to the final buffer can help to maintain the solubility of hydrophobic peptides.[5]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound:
| Parameter | Value | Reference |
| Molecular Weight | 785.97 g/mol | [1][2] |
| Molecular Formula | C44H59N5O8 | [1][2] |
| Solubility in DMSO | 100 mg/mL (127.23 mM) | [1][2] |
| Appearance | White to off-white solid | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of solid this compound and a bottle of new, anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 5 mg of this compound (MW = 785.97 g/mol ):
-
Moles of this compound = 0.005 g / 785.97 g/mol = 6.36 x 10^-6 mol
-
Volume of DMSO = 6.36 x 10^-6 mol / 0.010 mol/L = 6.36 x 10^-4 L = 636 µL
-
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortexing: Immediately vortex the vial for 30-60 seconds to ensure the powder is well-wetted.
-
Sonication: Place the vial in a sonicator bath and sonicate for 10-15 minutes. Visually inspect the solution for any remaining undissolved particles. If necessary, continue to sonicate in short bursts.
-
Storage: Once fully dissolved, the stock solution should be stored under nitrogen at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles.
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental context and troubleshooting logic, the following diagrams are provided.
References
Unexpected off-target effects of BOC-FlFlF in experiments.
Welcome to the technical support center for BOC-FlFlF (Boc-Phe-dLeu-Phe-dLeu-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary and intended mechanism of action of this compound?
A1: this compound is primarily known as a selective antagonist for the Formyl Peptide Receptor 1 (FPR1). It is widely used in research to study inflammation and the role of FPR1 in various physiological and pathological processes. It competitively inhibits the binding of FPR1 agonists, such as fMLF, thereby blocking downstream signaling pathways like intracellular calcium mobilization and superoxide production in neutrophils.
Q2: I'm observing effects that are inconsistent with FPR1 antagonism. What could be the cause?
A2: While this compound is selective for FPR1 at lower concentrations, it can exhibit off-target effects at higher concentrations. One of the most well-documented off-target effects is the partial inhibition of Formyl Peptide Receptor 2 (FPR2/FPRL1). It is recommended not to use this compound at concentrations above 10 µM to maintain its selectivity for FPR1. Additionally, unexpected biological activities independent of FPRs have been reported, such as the inhibition of angiogenesis.
Q3: Can this compound directly interact with other molecules besides FPRs?
A3: Yes, studies have shown that this compound can directly bind to heparin-binding angiogenic growth factors, including Vascular Endothelial Growth Factor-A (VEGF-A) and Fibroblast Growth Factor 2 (FGF2). This interaction is independent of its effects on FPRs and can lead to the inhibition of angiogenesis. This is a critical consideration in studies related to cancer, wound healing, and vascular biology.
Q4: Are there any reports of this compound failing to antagonize FPR1-mediated effects?
A4: There has been at least one study where this compound unexpectedly failed to block the anti-alopecia effect of the FPR1 agonist fMLF in a rat model. This suggests that the antagonistic activity of this compound may be context-dependent, or that alternative signaling pathways not blocked by this compound could be involved in certain biological responses.
Q5: Does the stereochemistry of this compound influence its activity?
A5: Yes, the stereochemistry is crucial. A study on a D-peptide analogue of this compound (all-D-enantiomer) found that it did not possess the VEGF antagonist activity of the L-enantiomer. Instead, it exhibited pro-angiogenic potential by activating Formyl Peptide Receptor 3 (FPR3). This highlights the importance of using the correct stereoisomer in your experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or weak antagonism of fMLF-induced responses. | 1. This compound concentration is too low. 2. Degradation of this compound stock solution. 3. High concentration of agonist overwhelming the antagonist. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store at -20°C or -80°C. 3. Re-evaluate the agonist concentration used in your assay. |
| Inhibition of cellular processes unrelated to FPR1, such as angiogenesis. | This compound is directly binding to and inhibiting heparin-binding growth factors (e.g., VEGF-A, FGF2). | 1. Use a structurally different FPR1 antagonist, such as Cyclosporin H, as a control. 2. Test the effect of this compound in the presence of an excess of the suspected off-target growth factor to see if the inhibitory effect is rescued. 3. Consider using the non-heparin-binding isoform of VEGF (VEGF-A121) as a control if applicable to your system. |
| Partial inhibition of responses at high this compound concentrations. | Loss of selectivity and off-target inhibition of FPR2/FPRL1. | 1. Reduce the concentration of this compound to below 10 µM to ensure FPR1 selectivity. 2. Use a specific FPR2/FPRL1 antagonist, such as WRW4, as a control to dissect the involvement of FPR2/FPRL1 in your observed effects. |
| Unexpected pro-angiogenic effects. | Potential contamination with or use of a D-peptide analogue of this compound, which can activate FPR3. | 1. Verify the source and stereochemistry of your this compound compound. 2. Use an FPR3 antagonist to see if the pro-angiogenic effect is blocked. |
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target and off-target effects of this compound.
Table 1: On-Target Activity of this compound at FPR1
| Parameter | Value | Assay/Cell Type | Reference |
| Apparent Dissociation Constant (KD) | 230 nM | Intracellular calcium mobilization assay | |
| EC50 (inhibition of fMLF-induced superoxide production) | 0.25 µM | Neutrophils | |
| IC50 (inhibition of fMLP-induced responses) | 2000 nM | HL-60 cells |
Table 2: Off-Target Activity of this compound
| Off-Target | Effect | Concentration/Value | Assay/Cell Type | Reference |
| FPR2/FPRL1 | Partial Inhibition | > 10 µM | Neutrophil response assays | |
| VEGF-A165 | Inhibition of Angiogenic Activity | Not specified | Endothelial cell-based bioassays | |
| FGF2 | Inhibition of Angiogenic Activity | Not specified | Endothelial cell-based bioassays | |
| FPR3 (D-enantiomer) | Activation (Pro-angiogenic) | Not specified | HUVECs |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is a general guideline for measuring changes in intracellular calcium concentration in response to FPR1 activation and its inhibition by this compound.
Materials:
-
Cells expressing FPR1 (e.g., HL-60 cells differentiated into a neutrophil-like phenotype, or a transfected cell line)
-
Fluo-4 AM
Best practices for long-term storage of BOC-FlFlF solutions.
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage and handling of BOC-FlFlF solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.
Q2: What are the optimal conditions for long-term storage of a this compound stock solution?
A2: For long-term stability, it is best to store this compound stock solutions at -80°C. Under these conditions, the solution can be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I store solid (lyophilized) this compound?
A3: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. When stored properly, the solid form is stable for at least two years.
Q4: My this compound is the TFA salt form. Does this affect storage?
A4: The storage recommendations for the TFA salt form of this compound are the same as for the free peptide. However, be aware that the presence of residual trifluoroacetic acid (TFA) from synthesis can affect the pH of your solution upon reconstitution.
Q5: Is it necessary to store this compound solutions under an inert atmosphere?
A5: While not always mandatory for short-term storage, for optimal long-term stability of stock solutions, it is recommended to store them under an inert gas like nitrogen or argon. This helps to minimize oxidation of the peptide.
Data Presentation: Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C | ≥ 2 years | Keep in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Store under inert gas for best results. Sealed storage away from moisture. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Sealed storage away from moisture. | |
| Working Solution (in aqueous buffer) | 2-8°C | < 24 hours | Prepare fresh daily for optimal activity. Prone to precipitation and degradation. |
Troubleshooting Guides
Issue 1: Precipitation of this compound solution upon dilution into aqueous buffer.
-
Question: My this compound stock solution in DMSO is clear, but a precipitate forms when I dilute it into my cell culture medium or aqueous buffer. What should I do?
-
Answer: This is a common issue due to the hydrophobic nature of this compound. Here are some steps to troubleshoot:
-
Decrease the final concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final concentration in your experiment.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can help to keep the peptide
-
Validation & Comparative
A Comparative Guide to the Selectivity of BOC-FlFlF for FPR1 over FPR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the N-formyl peptide receptor (FPR) antagonist, BOC-FlFlF (also known as Boc-Phe-dLeu-Phe-dLeu-Phe or BOC-2), focusing on its selectivity for FPR1 over FPR2. The information presented is supported by experimental data to aid in the design and interpretation of research involving these receptors.
Introduction to this compound and Formyl Peptide Receptors
The formyl peptide receptors, FPR1 and FPR2 (also known as FPRL1), are G protein-coupled receptors (GPCRs) that play crucial roles in the innate immune system. They are primarily expressed on phagocytic leukocytes and are involved in sensing bacterial components and host-derived molecules, thereby mediating inflammatory responses. While FPR1 activation is predominantly pro-inflammatory, FPR2 exhibits a dual function, capable of initiating both pro-inflammatory and pro-resolving pathways depending on the activating ligand.
This compound is a synthetic peptide that has been widely characterized as a selective antagonist of FPR1. It acts by competitively inhibiting the binding of formyl peptides to FPR1 and FPR2. Understanding its selectivity is critical for its use as a pharmacological tool to dissect the distinct functions of FPR1 and FPR2 in health and disease.
Quantitative Data Summary
The selectivity of this compound for FPR1 over FPR2 is demonstrated by differences in its binding affinity and inhibitory potency. The following table summarizes key quantitative data from various studies.
| Parameter | Receptor | Value | Assay | Source |
| Apparent Dissociation Constant (KD) | FPR1 | 230 nM | Intracellular Calcium Mobilization | |
| Inhibitory Concentration (IC50) | FPR1 | ~958 nM | fMIFL-induced NADPH Oxidase Activity (mouse neutrophils) | |
| Concentration for FPR2 Inhibition | FPR2 | >10 µM | General statement on loss of selectivity at high concentrations |
Note: Data for the direct binding affinity or inhibitory concentration of this compound for FPR2 is not consistently reported in the literature, but multiple sources indicate that it is significantly less potent for FPR2 than for FPR1, with off-target effects on FPR2 occurring at higher micromolar concentrations.
Experimental Protocols
The validation of this compound's selectivity relies on a variety of in vitro functional assays. Below are the detailed methodologies for key experiments cited.
Intracellular Calcium Mobilization Assay
This assay is used to determine the ability of an antagonist to block the agonist-induced release of intracellular calcium, a key event in FPR signaling.
-
Cell Preparation: Human neutrophils or cell lines engineered to express human FPR1 or FPR2 (e.g., HL-60 or HEK293 cells) are used.
-
Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to free calcium.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist, this compound, for a defined period (e.g., 5 minutes).
-
Agonist Stimulation: A known FPR1 or FPR2 agonist (e.g., fMLF for FPR1) is added to the cells.
-
Measurement: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorometer or a fluorescence microscope.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the calcium response in its presence to the response with the agonist alone. The apparent dissociation constant (KD) or IC50 value is calculated from the dose-response curve.
NADPH Oxidase Activity Assay
This assay measures the production of reactive oxygen species (ROS), such as superoxide anions, a primary functional response of neutrophils following FPR activation.
-
Cell Preparation: Primary neutrophils isolated from human or mouse blood are typically used.
-
Antagonist Pre-treatment: Neutrophils are pre-treated with different concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with an FPR agonist (e.g., fMIFL).
-
ROS Detection: The production of superoxide is measured. This can be done using various methods, such as the reduction of cytochrome c or the chemiluminescence of luminol or isoluminol.
-
Data Analysis: The IC50 value for this compound is determined by quantifying the reduction in ROS production at different antagonist concentrations.
Visualizations
Signaling Pathways of FPR1/FPR2
The following diagram illustrates the general signaling cascade initiated by an agonist binding to FPR1 or FPR2, and the point of inhibition by an antagonist like this compound.
Comparative analysis of BOC-FlFlF and WRW4 in inflammation models.
In the landscape of immunological research, the modulation of inflammatory pathways is a cornerstone of therapeutic development. Among the key targets are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors pivotal in orchestrating the innate immune response. This guide provides a detailed comparative analysis of two widely used FPR antagonists, BOC-FlFlF (Boc-2) and WRW4, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction to FPR Antagonists
Formyl Peptide Receptors, particularly FPR1 and FPR2 (also known as FPRL1 or ALX), are expressed on various immune cells, including neutrophils and monocytes. Their activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) triggers a cascade of inflammatory responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Consequently, antagonists of these receptors are valuable tools for dissecting inflammatory mechanisms and for the potential treatment of inflammatory diseases.
This compound (Boc-2) is a synthetic peptide antagonist that preferentially targets FPR1. However, its specificity is concentration-dependent, and at higher concentrations, it can also inhibit FPR2. This characteristic necessitates careful dose-selection in experimental settings to ensure targeted receptor antagonism.
WRW4 is a selective peptide antagonist of FPR2. It exhibits a higher affinity for FPR2, making it a more specific tool for studying the roles of this particular receptor in inflammation. Similar to this compound, its selectivity can be compromised at very high concentrations.
Comparative Efficacy and Potency
The primary distinction between this compound and WRW4 lies in their receptor selectivity, which dictates their application in different inflammation models. While direct head-to-head quantitative comparisons in a
Safety Operating Guide
Personal protective equipment for handling BOC-FlFlF
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling BOC-FlFlF, a selective antagonist for the formyl peptide receptor 1 (FPR1). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this research compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved dust respirator | Recommended when handling larger quantities of lyophilized powder to avoid inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of this compound. As a lyophilized peptide, it is susceptible to degradation if not stored correctly.
Handling Lyophilized this compound:
-
Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation and moisture contamination, which can reduce the peptide's stability.
-
Weigh the desired amount of peptide quickly in a clean, controlled environment.
-
After dispensing, purge the vial with an inert gas like nitrogen or argon before resealing to minimize exposure to air and moisture.
Storage of this compound:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Long-term (years) | Store in a dry, dark place away from bright light. |
| 4°C | Short-term (days to weeks) | For immediate use. | |
| In Solution | -20°C or colder | Short-term (days to weeks) | Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | For longer-term storage of stock solutions. |
Preparing Stock Solutions:
-
This compound is soluble in DMSO.
-
For peptides containing residues susceptible to oxidation (Cys, Met, Trp), use oxygen-free buffers.
-
To prolong the stability of peptide solutions, use sterile buffers with a pH of 5-6.
-
It is recommended to aliquot stock solutions into single-use volumes to avoid contamination and degradation from multiple freeze-thaw cycles.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste. Do not release the material into the environment. If you are unsure of the proper disposal procedures, consult with your institution's environmental health and safety (EHS) department.
Experimental Protocol: Inhibition of fMLF-induced Superoxide Production
This protocol is an example of how this compound can be used to study FPR1 antagonism.
-
Cell Culture: Differentiated HL-60 cells or neutrophils are commonly used.
-
Pre-treatment: Incubate the cells with varying concentrations of this compound (e.g., 0.0001-100 µM) for 5 minutes.
-
Stimulation: Induce superoxide production by adding the FPR agonist N-formyl-Met-Leu-Phe (fMLF).
-
Detection: Measure superoxide production using a suitable assay, such as the cytochrome c reduction assay.
-
Analysis: Determine the concentration-dependent inhibitory effect of this compound and calculate the EC50 value.
Signaling Pathway: Formyl Peptide Receptor (FPR) Antagonism
This compound acts as an antagonist at Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs) involved in chemotaxis and inflammation. The diagram below illustrates the general signaling pathway initiated by FPR activation, which is inhibited by this compound.
Caption: this compound inhibits FPR activation, blocking downstream signaling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
